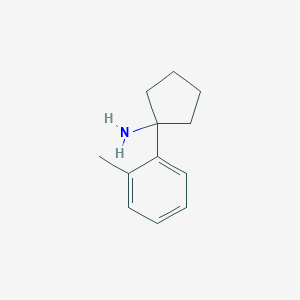![molecular formula C11H17NO5 B11740476 1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate](/img/structure/B11740476.png)
1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate is a chemical compound with the molecular formula C11H17NO5. It is known for its unique structure, which includes a dimethylamino group and a butanedioate backbone. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate typically involves the reaction of dimethylamine with a suitable precursor, such as a butanedioate derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]succinate
- Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]glutarate
- Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]adipate
Uniqueness
1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate is unique due to its specific structural features, such as the presence of both dimethyl and dimethylamino groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H17NO5 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate |
InChI |
InChI=1S/C11H17NO5/c1-12(2)6-5-9(13)8(11(15)17-4)7-10(14)16-3/h5-6,8H,7H2,1-4H3 |
Clave InChI |
KIYKAUVQHKCWOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)C(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11740413.png)
![1-cyclopentyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11740421.png)

![(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740428.png)




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740457.png)
![2-Amino-3-{[(2,4-dichlorophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B11740464.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740471.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740480.png)

